1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a central ethanone linker connecting two distinct heterocyclic moieties: a 4-methylpiperidin-1-yl group and a piperazine ring substituted with a 6-(1H-pyrazol-1-yl)pyridazin-3-yl unit. The pyridazine-pyrazole system introduces aromatic and hydrogen-bonding capabilities, while the methylpiperidine group contributes to lipophilicity and conformational flexibility.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-16-5-9-25(10-6-16)19(27)15-23-11-13-24(14-12-23)17-3-4-18(22-21-17)26-8-2-7-20-26/h2-4,7-8,16H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCWTXFPTDWSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS Number: 2640873-96-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.5 g/mol. Its structure includes multiple pharmacophores which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₇O |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2640873-96-5 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-tubercular properties and potential applications in other therapeutic areas.
Anti-Tubercular Activity
A study focused on the design and synthesis of related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth . This suggests that the compound may share similar mechanisms or structural features conducive to anti-tubercular efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Bacterial Growth : The presence of piperazine and pyrazole moieties may enhance interaction with bacterial targets.
- Cytotoxicity Profile : Evaluations on human embryonic kidney cells (HEK-293) indicated that the most active compounds were non-toxic, which is crucial for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and pharmacological potential of this compound and its analogs:
- Synthesis and Evaluation : A series of substituted derivatives were synthesized and evaluated for their anti-tubercular activity. The study highlighted that specific modifications led to enhanced potency against Mycobacterium tuberculosis with favorable safety profiles .
- Structural Insights : Crystal structure analysis revealed important interactions within the compound, suggesting that structural modifications could further optimize its efficacy .
- Comparative Studies : In comparison with other piperazine-containing compounds, this compound demonstrated unique binding affinities and selectivity towards certain biological targets, making it a candidate for further development in drug design .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing piperidine and pyrazole moieties exhibit potential anticancer properties. The structural similarity to known anticancer agents suggests that this compound may also possess similar activities. Research has shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines .
- Neurological Disorders :
- Inhibitors of Protein Kinases :
Biological Studies
-
Mechanism of Action :
- Understanding how this compound interacts at the molecular level can provide insights into its potential therapeutic effects. Studies focusing on receptor binding and enzyme inhibition are essential for elucidating its mechanism of action.
- Toxicity and Safety Profiles :
Research Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Heterocyclic Core Variations: Pyridazine-pyrazole (target compound and ) vs. pyrimidine-pyrrolidine (): Pyridazine’s adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to pyrimidine’s meta-oriented nitrogens. Pyrrolidine in introduces basicity and flexibility .
Substituent Effects: 4-Methylpiperidine (target compound) vs. phenylpiperazine (): The phenyl group in raises logP, favoring membrane permeability but possibly reducing solubility. Methylpiperidine offers a balance of hydrophobicity and steric bulk . Amino-pyrazole (): The 5-amino group may enable stronger interactions with acidic residues in target proteins (e.g., kinases) .
Linker Systems: Ethanone linker: Common across analogs, maintaining a fixed distance (~4.5 Å) between substituents, critical for binding to spatially constrained targets (e.g., kinase ATP pockets) .
Table 2: Hypothetical Pharmacological Profile
Preparation Methods
Alkylation of 4-Methylpiperidine
4-Methylpiperidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one.
Reaction Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–5°C (to minimize side reactions).
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Molar Ratio: 1:1.2 (4-methylpiperidine:chloroacetyl chloride).
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4). Characterization by -NMR confirms the presence of the piperidine methyl group ( ppm) and the carbonyl signal ( ppm).
Synthesis of Intermediate B: 6-(1H-Pyrazol-1-yl)pyridazin-3-yl-piperazine
Pyridazine Ring Formation
The pyridazine core is synthesized via a modified Japp–Klingemann reaction using 2-chloro-3-nitropyridine as the starting material:
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SNAr Reaction : 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with hydrazine hydrate to form 3-nitropyridazin-2-amine.
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Diazo Coupling : The amine is diazotized and coupled with acetylacetone to yield 6-acetylpyridazin-3-ylhydrazine.
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Cyclization : Heating with acetic acid induces cyclization to form 6-(1H-pyrazol-1-yl)pyridazin-3-amine.
Reaction Optimization :
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Use of arenediazonium tosylates improves stability and yield (85–90%).
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One-pot azo-coupling and cyclization reduce purification steps.
Coupling of Intermediates A and B
The final step involves nucleophilic substitution between Intermediate A and Intermediate B:
Reaction Scheme :
Conditions :
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Solvent: Acetonitrile or DMF.
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Base: Potassium carbonate or DIEA.
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Temperature: 60–70°C, 6–8 hours.
Purification :
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Column chromatography (silica gel, methanol/DCM = 1:10).
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Final characterization via LC-MS () and -NMR.
Alternative Synthetic Routes
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 6-bromopyridazine and 1H-pyrazole-1-amine forms the pyridazine-pyrazole fragment, followed by piperazine installation.
Catalyst System :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps:
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Pyrazole formation: 150°C, 20 minutes (yield: 88%).
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Piperazine coupling: 100°C, 1 hour (yield: 80%).
Scalability and Industrial Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Reaction Time | 8 hours | 6 hours |
| Overall Yield | 65% | 58% |
| Purity (HPLC) | >98% | >95% |
Challenges in scaling include controlling exothermic reactions during chloroacetylation and minimizing tar formation in cyclization steps.
Key Research Findings
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Solvent Effects : DMF increases coupling efficiency compared to THF due to better solubility of intermediates.
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Byproduct Formation : Over-alkylation at the piperazine nitrogen is mitigated using stoichiometric control.
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Thermodynamic Stability : The trans-configuration of the piperidine ring is favored, as confirmed by X-ray crystallography .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the pyridazine core via cyclocondensation reactions, often using hydrazine derivatives .
- Step 2 : Introduction of the piperazine and 4-methylpiperidine moieties through nucleophilic substitution or coupling reactions (e.g., using thionyl chloride for chlorination) .
- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Intermediate characterization : NMR (¹H/¹³C) and LC-MS are used to confirm intermediate structures and purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments, critical for verifying heterocyclic rings (pyridazine, pyrazole) and substituents .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₆N₆O₂) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and piperazine/piperidine ring puckering .
Q. What pharmacological targets are suggested by its structural features?
- Piperazine/piperidine moieties : Often target neurotransmitter receptors (e.g., serotonin/dopamine receptors) .
- Pyridazine-pyrazole hybrid : May inhibit kinases or modulate ion channels due to planar heteroaromatic systems .
- Ethanone linker : Enhances solubility and bioavailability for CNS penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperazine coupling .
- Temperature control : Reflux (80–120°C) for pyridazine formation vs. room temperature for amine couplings .
- Catalysts : Palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling of aryl groups . Example optimization table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Pyridazine cyclization | Solvent (DMF) | 100°C, 12 hr | 75% → 88% |
| Piperazine coupling | Catalyst (K₂CO₃) | RT, 24 hr | 60% → 82% |
Q. What strategies resolve contradictions in structural data from NMR vs. X-ray crystallography?
- Dynamic vs. static structures : NMR may show conformational flexibility (e.g., piperazine ring flipping), while X-ray provides a static snapshot .
- Tautomeric equilibria : Pyrazole-pyridazine systems may exhibit tautomerism in solution, resolved via variable-temperature NMR .
- Computational validation : DFT calculations (e.g., Gaussian) compare predicted/observed spectra to identify dominant conformers .
Q. How do computational models predict bioactivity and binding mechanisms?
- Molecular docking (AutoDock Vina) : Screens against kinase or GPCR targets (e.g., EGFR, 5-HT₆) using PyMOL for visualization .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlates substituent effects (e.g., 4-methylpiperidine) with logP and IC₅₀ values .
Q. How should in vivo studies address discrepancies between in vitro and cellular activity data?
- Metabolic stability assays : Liver microsomes evaluate CYP450-mediated degradation to adjust dosing .
- Blood-brain barrier (BBB) penetration : LogD (1.5–3.0) and P-gp efflux ratio (<2) predict CNS bioavailability .
- PK/PD modeling : Links plasma concentration (Cₘₐₓ) to target engagement using compartmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
